3-(isobutyrylamino)-N-propylbenzamide
Overview
Description
3-(isobutyrylamino)-N-propylbenzamide, also known as IBPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPN belongs to the class of benzamide derivatives and has been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Scientific Research Applications
Cellular and Molecular Biology Applications
- Benzamide derivatives, including 3-aminobenzamide, have been explored for their effects on cellular processes such as DNA synthesis, glucose metabolism, and the synthesis of poly(adenosine diphosphate-ribose) (ADP-ribose). These compounds can inhibit poly(ADP-ribose) synthetase activity, impacting cell viability and metabolic pathways (Milam & Cleaver, 1984). Additionally, specific benzamides have shown potential in regulating gene expression, such as inducing the expression of the gluconeogenic enzyme phosphoenolpyruvate carboxykinase in hepatoma cells (Leverence, Beale, & Granner, 1988).
Chemical Synthesis and Material Science
- In the field of chemistry, benzamide derivatives have been utilized in palladium-catalyzed reactions for the synthesis of functionalized organic compounds, such as isoindolinones and isobenzofuranimines. These reactions demonstrate the versatility of benzamides in facilitating complex chemical transformations, contributing to the synthesis of compounds with potential pharmaceutical applications (Mancuso et al., 2014).
Environmental Science
- Benzamide derivatives have also been studied for their environmental applications, such as in the photodegradation of pollutants. For instance, the photocatalytic degradation of propyzamide, a chlorinated benzamide herbicide, has been enhanced using titanium dioxide-loaded adsorbents, demonstrating the potential of benzamide derivatives in environmental remediation processes (Torimoto et al., 1996).
Properties
IUPAC Name |
3-(2-methylpropanoylamino)-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-8-15-14(18)11-6-5-7-12(9-11)16-13(17)10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNDUBJXXCXVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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